2-Cyanoquinoline-4-carboxylic acid

説明

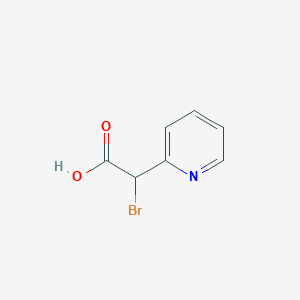

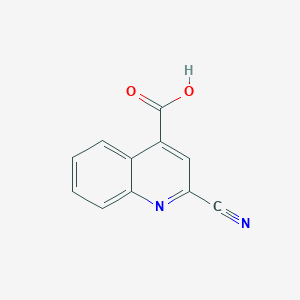

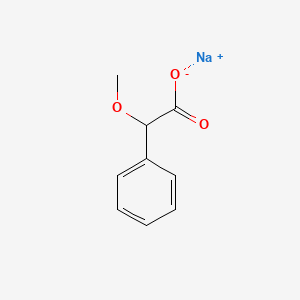

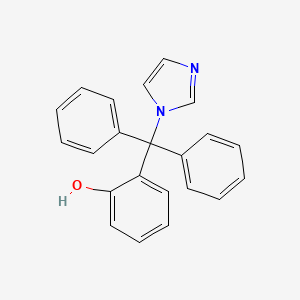

2-Cyanoquinoline-4-carboxylic acid is an organic compound that incorporates a carboxyl functional group . It has a molecular formula of C11H6N2O2 and a molecular weight of 198.1775 .

Synthesis Analysis

The synthesis of quinoline-4-carboxylic acid derivatives has been reported in several studies . The structural build-up of the synthesized compounds was based on spectro-analytical data . Various synthesis protocols have been reported, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Molecular Structure Analysis

The molecular structure of 2-Cyanoquinoline-4-carboxylic acid includes a benzene ring fused with a pyridine moiety . The carboxyl group is planar and can be represented with resonance structures .Chemical Reactions Analysis

Carboxylic acids, such as 2-Cyanoquinoline-4-carboxylic acid, can react with Thionyl Chloride (SOCl2) to form acid chlorides . During this reaction, the hydroxyl group of the carboxylic acid is converted to a chlorosulfite intermediate, making it a better leaving group .Physical And Chemical Properties Analysis

Carboxylic acids, including 2-Cyanoquinoline-4-carboxylic acid, exhibit strong hydrogen bonding between molecules, leading to high boiling points compared to other substances of comparable molar mass . The solubility of carboxylic acids in water decreases as the carbon chain length increases .科学的研究の応用

Synthesis of Derivatives and Scaffolds

Cyanoacetic acid derivatives, including 2-cyanoquinoline-4-carboxylic acid, serve as starting materials for a wide range of multicomponent reactions. These reactions facilitate the synthesis of diverse 2-aminoquinoline-3-carboxamides, expanding the scaffold space of cyanoacetamide derivatives. This versatility is showcased in the synthesis of over 40 new products, highlighting the compound's utility in creating novel chemical entities for further exploration in medicinal chemistry and drug design (Kan Wang, E. Herdtweck, A. Dömling, 2012).

Antagonism of NMDA Receptor

Research into 2-carboxy-1,2,3,4-tetrahydroquinoline derivatives, derived from kynurenic acid and related to 2-cyanoquinoline-4-carboxylic acid, reveals their potential in vitro antagonist activity at the glycine site on the NMDA receptor. This work underscores the structural and conformational requirements necessary for modulating this critical receptor in the central nervous system, offering insights into the development of new therapeutics for neurological conditions (R. Carling, P. Leeson, A. Moseley et al., 1992).

Application in Material Sciences

The compound's derivatives find applications in material sciences, such as the development of matrices for matrix-assisted laser desorption ionization-mass spectrometry (MALDI-MS). A derivative, D(4)-α-Cyano-4-hydroxycinnamic acid, has been synthesized for improving MALDI-MS analysis of small molecules by shifting matrix ion cluster peaks, thus enhancing the detection of low molecular weight compounds (Mohammadreza Shariatgorji, A. Nilsson, R. Goodwin et al., 2012).

Antimicrobial Activity

The exploration of 2-phenyl-7-substitutedquinoline-4-carboxylic acid derivatives, synthesized through both conventional and microwave-irradiated methods, indicates promising antimicrobial activity against a broad spectrum of microorganisms. This aspect opens avenues for developing new antibiotics or antiseptic agents, highlighting the compound's potential in addressing microbial resistance challenges (H. Bhatt, Y. Agrawal, 2010).

Photolabile Protecting Groups

The synthesis and photochemistry of novel photolabile protecting groups for carboxylic acids based on derivatives of 2-cyanoquinoline-4-carboxylic acid have been explored. These groups, like 8-bromo-7-hydroxyquinoline (BHQ), show high efficiency and sensitivity to multiphoton-induced photolysis, making them valuable for controlled release in biochemical applications (O. Fedoryak, T. M. Dore, 2002).

将来の方向性

Quinoline and its derivatives, including 2-Cyanoquinoline-4-carboxylic acid, have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for drug discovery and play a major role in medicinal chemistry . Future research may focus on the development of new synthesis protocols and the exploration of their biological and pharmaceutical activities .

特性

IUPAC Name |

2-cyanoquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6N2O2/c12-6-7-5-9(11(14)15)8-3-1-2-4-10(8)13-7/h1-5H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMGKEMOFLRSBHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30628594 | |

| Record name | 2-Cyanoquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyanoquinoline-4-carboxylic acid | |

CAS RN |

408531-38-4 | |

| Record name | 2-Cyanoquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Ethyl-3-methyl-9H-pyrido[3,4-b]indole](/img/structure/B1629099.png)

![1-Azabicyclo[2.2.1]heptan-3-amine](/img/structure/B1629100.png)

![1-[(3-Aminopropyl)-(2-hydroxypropyl)-amino]propan-2-OL](/img/structure/B1629101.png)

![[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]acetonitrile](/img/structure/B1629103.png)

![2,5-Pyrrolidinedione, 1-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-, monopolyisobutenyl derivs.](/img/structure/B1629108.png)